molecular formula C₂₄H₃₀O₉ B1142206 Eupalinolide A CAS No. 877822-41-8

Eupalinolide A

Cat. No. B1142206
CAS RN: 877822-41-8
M. Wt: 462.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinolide A is a cyclic peptide that is naturally produced by the soil-dwelling bacterium Streptomyces eupalinosus. It is a member of the eupalitin family of cyclic peptides, which are found in a variety of plants and fungi. Eupalinolide A has been studied extensively due to its potential applications in agriculture, medicine, and biotechnology.

Scientific Research Applications

Anti-Inflammatory and Antitumor Effects

Eupalinolide A (EA; Z-configuration) and Eupalinolide B (EB; E-configuration) are bioactive cis-trans isomers isolated from Eupatorii Lindleyani Herba. They have been reported to exert anti-inflammatory and antitumor effects . These isomers are potential drug candidates due to their significant bioactive properties .

Metabolism in Human Liver Microsomes

A study characterized the metabolism of Eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes . The study found that EA and EB are rapidly hydrolyzed by carboxylesterase. They also found that EA and EB were metabolized by multiple cytochrome P450s, among which CYP3A4 played a particularly important role .

Autophagy Induction in Hepatocellular Carcinoma Cells

Eupalinolide A has been found to induce autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells both in vitro and in vivo . This suggests that Eupalinolide A could be a potential therapeutic agent for hepatocellular carcinoma .

Suppression of Pancreatic Cancer

Eupalinolide B has shown significant antitumor effects across various cancer types . Specifically, it has been found to suppress pancreatic cancer by inducing a copper-dependent mechanism known as cuproptosis . This suggests its potential application in pancreatic cancer treatment .

Inhibition of Cancer Metastasis

Eupalinolide J, another active component from Eupatorium lindleyanum DC, has been reported to have good antitumor activity via STAT3 and Akt signaling pathways . Although this is not directly related to Eupalinolide A or B, it indicates the potential of Eupatorium lindleyanum DC compounds in cancer treatment.

Traditional Medicine Applications

Eupalinolide A and B are derived from Eupatorium lindleyanum DC, which has been used in traditional medicine to treat numerous diseases, particularly respiratory diseases . This suggests potential applications of Eupalinolide A and B in the treatment of respiratory diseases.

properties

IUPAC Name

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMABTYJYZFLK-FHEQDPKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855825
Record name (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877822-41-8
Record name (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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